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Introduction
This technical guide provides a comprehensive initial characterization of Hydroxy Darunavir, a
primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir is a cornerstone

of highly active antiretroviral therapy (HAART) and is known for its high genetic barrier to

resistance. Understanding the properties of its metabolites is crucial for a complete picture of

its pharmacology, potential for drug-drug interactions, and overall therapeutic profile. This

document outlines the metabolic pathway leading to Hydroxy Darunavir, its anticipated

physicochemical properties, and expected pharmacological activity. Furthermore, it details

relevant experimental protocols for its isolation and characterization based on established

methodologies for Darunavir and its analogues.

Metabolic Pathway of Darunavir to Hydroxy
Darunavir
Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome

P450 3A4 (CYP3A4) isoenzyme[1][2]. One of the principal metabolic routes is aliphatic

hydroxylation, resulting in the formation of Hydroxy Darunavir, also identified as metabolite

M23[3]. This oxidative transformation introduces a hydroxyl group onto the isobutyl moiety of

the Darunavir molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1429731?utm_src=pdf-interest
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://pubs.acs.org/doi/full/10.1021/acs.joc.4c01057
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699666/
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295016/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The metabolic conversion can be visualized through the following logical pathway:
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Substrate Hydroxy Darunavir (M23)

Aliphatic
Hydroxylation
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Figure 1: Metabolic conversion of Darunavir to Hydroxy Darunavir.

Physicochemical Properties
Based on its chemical structure, the following table summarizes the computed physicochemical

properties of Hydroxy Darunavir. These properties are essential for predicting its absorption,

distribution, metabolism, and excretion (ADME) characteristics.

Property Value Source

Molecular Formula C27H37N3O8S [3]

Molecular Weight 563.7 g/mol [3]

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-

hexahydrofuro[2,3-b]furan-4-yl]

N-[(2S,3R)-4-[(4-

aminophenyl)sulfonyl-(2-

hydroxy-2-

methylpropyl)amino]-3-

hydroxy-1-phenylbutan-2-

yl]carbamate

[3]

XLogP3 1.5 [3]

Hydrogen Bond Donor Count 5 [3]

Hydrogen Bond Acceptor

Count
11 [3]

Rotatable Bond Count 11 [3]
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Pharmacological Activity
The introduction of a hydroxyl group during metabolism often alters the pharmacological activity

of a parent drug. In the case of Darunavir, its oxidative metabolites have been shown to

possess significantly reduced antiviral potency. It has been reported that all identified oxidative

metabolites of Darunavir exhibit at least 90% less activity against wild-type HIV compared to

the parent compound[4].

Compound Antiviral Activity (relative to Darunavir)

Darunavir 100%

Hydroxy Darunavir (and other oxidative

metabolites)
< 10%

This reduction in activity suggests that Hydroxy Darunavir is unlikely to contribute significantly

to the overall antiretroviral efficacy of Darunavir therapy.

Experimental Protocols
The following section outlines detailed methodologies for the isolation and characterization of

Hydroxy Darunavir, adapted from established protocols for Darunavir and its related

compounds.

In Vitro Metabolism using Human Liver Microsomes
This protocol describes the generation of Hydroxy Darunavir from its parent compound using

a common in vitro model.
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Figure 2: Workflow for in vitro metabolism of Darunavir.

Methodology:
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Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver

microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH

7.4).

Substrate Addition: Add Darunavir (e.g., from a stock solution in methanol, final

concentration 1-10 µM). Pre-incubate the mixture at 37°C for 5 minutes.

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1

mM final concentration).

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a

shaking water bath.

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

Protein Precipitation and Extraction: Vortex the mixture and centrifuge at high speed (e.g.,

14,000 rpm for 10 minutes) to precipitate proteins.

Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to

dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS

analysis.

Isolation and Purification of Hydroxy Darunavir
This protocol outlines the separation of Hydroxy Darunavir from the metabolic reaction

mixture using High-Performance Liquid Chromatography (HPLC).
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Metabolite Mixture Preparative RP-HPLC Fraction Collection
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Purity Analysis

(Analytical HPLC) LyophilizationPool pure fractions Isolated Hydroxy
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Figure 3: Workflow for the isolation of Hydroxy Darunavir.
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Chromatographic System: Utilize a preparative reverse-phase HPLC system with a C18

column.

Mobile Phase: Employ a gradient elution using a mobile phase consisting of Solvent A (e.g.,

0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

Injection and Elution: Inject the reconstituted sample from the in vitro metabolism

experiment. Elute the metabolites using a suitable gradient program to achieve separation.

Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak

corresponding to the expected mass of Hydroxy Darunavir.

Purity Assessment: Analyze the collected fractions using an analytical HPLC method to

assess purity.

Lyophilization: Pool the pure fractions containing Hydroxy Darunavir and lyophilize to obtain

the isolated metabolite as a solid.

Structural Characterization
The identity of the isolated Hydroxy Darunavir can be confirmed using spectroscopic

techniques.

A. High-Resolution Mass Spectrometry (HRMS):

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

coupled with an electrospray ionization (ESI) source.

Analysis: Infuse the isolated metabolite to obtain the accurate mass of the molecular ion. The

measured mass should correspond to the calculated exact mass of Hydroxy Darunavir
(C27H37N3O8S).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve the isolated Hydroxy Darunavir in a suitable deuterated

solvent (e.g., DMSO-d6).
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Spectra Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)

spectra.

Data Analysis: The NMR spectra should be consistent with the structure of Hydroxy
Darunavir, showing characteristic shifts for the protons and carbons, and correlations that

confirm the position of the newly introduced hydroxyl group on the isobutyl moiety.

Conclusion
Hydroxy Darunavir (M23) is a primary metabolite of Darunavir formed via CYP3A4-mediated

aliphatic hydroxylation. Based on available data for related metabolites, it is expected to have

significantly lower anti-HIV activity than the parent drug. The experimental protocols outlined in

this guide provide a framework for the in vitro generation, isolation, and structural

characterization of Hydroxy Darunavir, enabling further detailed pharmacological and

toxicological evaluation. A thorough understanding of Darunavir's metabolic fate is essential for

optimizing its clinical use and for the development of future antiretroviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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